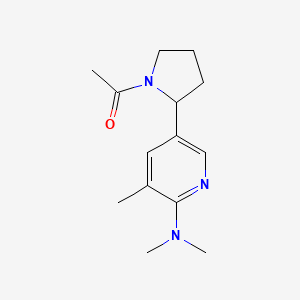![molecular formula C14H14FN3O2 B11797985 6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11797985.png)
6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-エチル-2-(3-フルオロフェニル)-2,3-ジヒドロ-1H-イミダゾ[1,2-b]ピラゾール-7-カルボン酸は、イミダゾ[1,2-b]ピラゾール類に属する複雑な有機化合物です。この化合物は、エチル基、フルオロフェニル基、カルボン酸部分を含む独自の構造を特徴としています。
準備方法
合成経路と反応条件
6-エチル-2-(3-フルオロフェニル)-2,3-ジヒドロ-1H-イミダゾ[1,2-b]ピラゾール-7-カルボン酸の合成は、一般的に、容易に入手可能な出発物質から始まる複数の段階を伴います。一般的な合成経路には、次の段階が含まれます。
イミダゾ[1,2-b]ピラゾールコアの形成: この段階では、適切な前駆体を酸性または塩基性条件下で環化して、イミダゾ[1,2-b]ピラゾールコアを形成します。
エチル基の導入: エチル基は、塩基の存在下でエチルハライドを使用してアルキル化反応により導入できます。
フルオロフェニル置換: フルオロフェニル基は、求核置換反応により導入されます。この反応では、フルオロ化芳香族化合物が適切な求核剤と反応します。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために、上記の合成経路の最適化が必要になる場合があります。これには、高度な触媒の使用、反応条件のハイスループットスクリーニング、生産プロセスを効率的にスケールアップするための連続フロー化学技術が含まれます。
化学反応の分析
反応の種類
6-エチル-2-(3-フルオロフェニル)-2,3-ジヒドロ-1H-イミダゾ[1,2-b]ピラゾール-7-カルボン酸は、さまざまな種類の化学反応を起こします。これには、次のものがあります。
酸化: この化合物は、特にエチル基で酸化反応を起こす可能性があり、アルデヒドまたはカルボン酸の生成につながります。
還元: 還元反応は、カルボン酸基を標的にして、アルコールまたはアルデヒドに変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などがあります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤を塩基性条件下で使用して、置換反応を実現できます。
生成される主要な生成物
酸化: アルデヒドまたはカルボン酸の生成。
還元: アルコールまたはアルデヒドの生成。
置換: 使用する求核剤に応じて、さまざまな置換誘導体の生成。
科学研究への応用
6-エチル-2-(3-フルオロフェニル)-2,3-ジヒドロ-1H-イミダゾ[1,2-b]ピラゾール-7-カルボン酸は、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 抗菌、抗ウイルス、抗癌特性を持つ生物活性化合物としての可能性について調査されています。
医学: 抗炎症剤や鎮痛剤など、潜在的な治療用途について研究されています。
産業: 新素材の開発や、特殊化学品の合成のための前駆体として利用されます。
科学的研究の応用
6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
6-エチル-2-(3-フルオロフェニル)-2,3-ジヒドロ-1H-イミダゾ[1,2-b]ピラゾール-7-カルボン酸の作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、次の方法で効果を発揮する可能性があります。
酵素への結合: 代謝経路に関与する特定の酵素を阻害または活性化します。
受容体との相互作用: 細胞表面の受容体の活性を調節し、細胞シグナル伝達の変化につながります。
遺伝子発現の変化: さまざまな生物学的プロセスに関与する遺伝子の発現に影響を与えます。
類似の化合物との比較
6-エチル-2-(3-フルオロフェニル)-2,3-ジヒドロ-1H-イミダゾ[1,2-b]ピラゾール-7-カルボン酸は、次のような他の類似の化合物と比較できます。
イミダゾ[1,2-b]ピラゾール類: イミダゾ[1,2-b]ピラゾールコアに異なる置換基を持つ化合物であり、生物活性にばらつきがあります。
フルオロフェニル誘導体: フルオロフェニル環に異なる官能基が結合した化合物であり、化学反応性と生物学的特性に影響を与えます。
カルボン酸誘導体: カルボン酸基に異なる置換基を持つ化合物であり、溶解性と薬物動態に影響を与えます。
6-エチル-2-(3-フルオロフェニル)-2,3-ジヒドロ-1H-イミダゾ[1,2-b]ピラゾール-7-カルボン酸のユニークさは、特定の官能基の組み合わせにあり、これは科学研究におけるさまざまな用途のための独特の化学反応性と可能性を与えます。
類似化合物との比較
6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-b]pyrazoles: Compounds with different substituents on the imidazo[1,2-b]pyrazole core, which may exhibit varying biological activities.
Fluorophenyl Derivatives: Compounds with different functional groups attached to the fluorophenyl ring, affecting their chemical reactivity and biological properties.
Carboxylic Acid Derivatives: Compounds with different substituents on the carboxylic acid group, influencing their solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications in scientific research.
特性
分子式 |
C14H14FN3O2 |
|---|---|
分子量 |
275.28 g/mol |
IUPAC名 |
6-ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
InChI |
InChI=1S/C14H14FN3O2/c1-2-10-12(14(19)20)13-16-11(7-18(13)17-10)8-4-3-5-9(15)6-8/h3-6,11,16H,2,7H2,1H3,(H,19,20) |
InChIキー |
DMAJZORHQLDCFD-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN2CC(NC2=C1C(=O)O)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Bromobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11797907.png)
![3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11797915.png)
![3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B11797919.png)




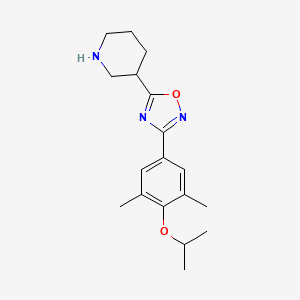

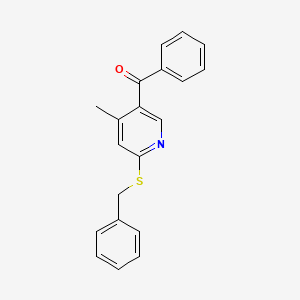
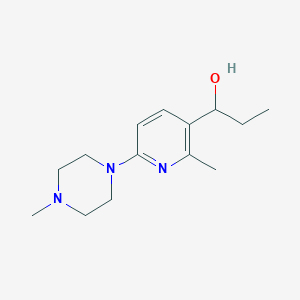
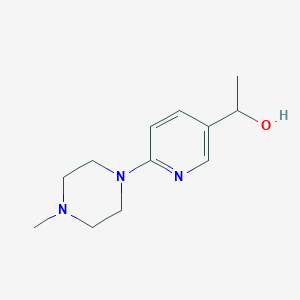
![2-(4-Oxo-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11797968.png)
